5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Crystallographic Analysis and Bond Topology
The crystal structure of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol has not been fully resolved in the literature, but insights can be inferred from related pyrrolopyridine derivatives. For example, the isostructural compound 5-bromo-1H-pyrrolo[2,3-b]pyridine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å, and β = 103.403°. The fused six-membered pyridine and five-membered pyrrole rings form a nearly planar azaindole skeleton (root-mean-square deviation = 0.017 Å). Substitution with iodine at position 6 and chlorine at position 5 is expected to increase steric bulk, potentially altering the dihedral angle between the rings compared to the bromo analogue.
Key bond lengths in similar compounds include:
- C–Br: 1.89 Å (in 5-bromo-1H-pyrrolo[2,3-b]pyridine)
- C–I: ~2.10 Å (typical for aryl-iodine bonds)
- C–Cl: ~1.72 Å (in chlorinated pyrrolopyridines)
Hydrogen bonding dominates the supramolecular architecture. The hydroxyl group at position 4 likely participates in N–H···N and O–H···N interactions, as observed in 3-hydroxypyrrolo[2,3-b]pyridine derivatives, forming inversion dimers or 2D networks.
Electronic Structure and Charge Density Distribution
Density functional theory (DFT) calculations on analogous systems reveal that electronegative substituents (Cl, I) withdraw electron density from the aromatic system. The iodine atom’s polarizability induces localized electron depletion at position 6, while the hydroxyl group at position 4 contributes to charge delocalization via resonance:
$$
\text{O}–\text{H} \leftrightarrow \text{O}^- \cdots \text{H}^+–\text{N}
$$
In the keto-enol tautomer equilibrium, the enol form dominates in polar solvents like dimethyl sulfoxide (DMSO), with a keto:enol ratio of <5:95. The iodine atom’s inductive effect stabilizes the enolic form by withdrawing electron density from the adjacent carbon, reducing keto tautomerization.
Stereochemical Configuration and Tautomeric Forms
The compound exhibits planar chirality due to its fused bicyclic system, but no enantiomeric resolution has been reported. Tautomerism is influenced by solvent and substituents:
| Solvent | Keto:Enol Ratio | Dominant Form |
|---|---|---|
| Chloroform | >95:5 | Keto |
| DMSO | <5:95 | Enol |
| Methanol | 5:95 | Enol |
In the solid state, X-ray data for related compounds show the enol form stabilized by intramolecular hydrogen bonds. The large iodine atom at position 6 introduces steric hindrance, potentially limiting rotational freedom about the C6–I bond.
Comparative Analysis with Related Pyrrolopyridine Derivatives
Key structural and electronic differences between this compound and analogues are summarized below:
The iodine substituent enhances intermolecular halogen bonding in the solid state, a feature absent in chloro- or bromo-analogues. Additionally, the hydroxyl group increases solubility in polar aprotic solvents (e.g., log P ≈ 1.2) compared to non-hydroxylated derivatives (log P ≈ 2.5).
Electron-withdrawing effects of iodine and chlorine also modulate reactivity: the compound undergoes Suzuki-Miyaura coupling at position 6 more readily than non-halogenated pyrrolopyridines. In contrast, the hydroxyl group directs electrophilic substitution to position 3 via resonance activation.
Properties
IUPAC Name |
5-chloro-6-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-4-5(12)3-1-2-10-7(3)11-6(4)9/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPHFLZBMKUKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=C(N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241560 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-65-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrroles or pyridines, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less oxidized species, such as amines or alcohols.
Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents, under appropriate conditions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and ketones.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. Specifically, 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies show that this compound can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules. It can act as a nucleophile in various substitution reactions, facilitating the synthesis of other biologically active compounds .
Building Block for Drug Development
This compound is utilized as a building block for synthesizing more complex pharmaceutical agents. Its unique functional groups allow for modifications that can enhance biological activity or alter pharmacokinetic properties, making it an essential intermediate in drug design .
Materials Science
Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in materials science. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport . Research indicates that incorporating this compound into polymer matrices can improve the efficiency and stability of these devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol exerts its effects depends on its specific application. For example, as an FGFR inhibitor, it likely binds to the receptor's active site, preventing the binding of natural ligands and subsequent signal transduction. This inhibition can disrupt cellular processes that are essential for tumor growth and survival.
Molecular Targets and Pathways Involved:
FGFRs: Fibroblast growth factor receptors are the primary molecular targets for this compound in cancer therapy.
Signal Transduction Pathways: By inhibiting FGFRs, the compound can interfere with pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Structural Isomers
Compound : 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Molecular Formula : C₇H₄ClIN₂O
Molecular Weight : 294.48 g/mol
CAS Number : 1305324-65-5
Halogen-Substituted Derivatives
Compound : 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Molecular Formula : C₇H₄BrClN₂
Molecular Weight : 238.48 g/mol
CAS Number : 1190321-59-5
- Key Difference : Bromine replaces iodine at position 4.
- Impact : Reduced polarizability and weaker leaving-group ability compared to iodine, affecting reactivity in cross-coupling reactions .
Compound : 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Molecular Formula : C₇H₅ClN₂O
Molecular Weight : 172.58 g/mol
CAS Number : 1015610-47-5
- Key Difference : Absence of iodine at position 5.
Functionalized Derivatives
Compound : 5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula : C₁₉H₃₂ClIN₂Si₂
Molecular Weight : 507.00 g/mol
CAS Number : 1305324-71-3
- Key Difference : Silyl protecting groups (triisopropylsilyl and trimethylsilyl) at positions 1 and 4.
- Impact: Increased lipophilicity and stability against nucleophilic attack, making it suitable for intermediate use in organometallic synthesis .
Compound : 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Molecular Formula : C₈H₄ClIN₂O
Molecular Weight : 306.49 g/mol
CAS Number : 1246088-64-1
- Key Difference : Aldehyde group replaces hydroxyl at position 4.
- Impact : Enhanced electrophilicity for condensation reactions, useful in constructing extended π-conjugated systems .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol | C₇H₄ClIN₂O | 294.48 | Cl (C5), I (C6), OH (C4) | 1337881-24-9 |
| 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol | C₇H₄ClIN₂O | 294.48 | Cl (C4), I (C3), OH (C5) | 1305324-65-5 |
| 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₄BrClN₂ | 238.48 | Br (C5), Cl (C6) | 1190321-59-5 |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol | C₇H₅ClN₂O | 172.58 | Cl (C5), OH (C4) | 1015610-47-5 |
| Silyl-protected derivative (triisopropyl/trimethyl) | C₁₉H₃₂ClIN₂Si₂ | 507.00 | Cl (C5), I (C6), Si-protected | 1305324-71-3 |
| 4-Carbaldehyde derivative | C₈H₄ClIN₂O | 306.49 | Cl (C5), I (C6), CHO (C4) | 1246088-64-1 |
Biological Activity
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 232.49 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core, which is known for various biological activities. The presence of chlorine and iodine substituents is significant as they can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that enable the introduction of halogen atoms into the pyrrolo framework. The synthetic routes often include cyclization reactions and functional group transformations that enhance yield and purity.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. A study highlighted that compounds similar to this compound can induce apoptosis in A549 lung cancer cells and effectively arrest cell cycle progression at the G2/M phase. This suggests a potential mechanism for their antitumor efficacy through disruption of normal cell cycle regulation .
Structure-Activity Relationships
Structure-activity relationship studies reveal that modifications to the pyrrolo ring system can significantly impact biological activity. For instance, the introduction of different halogens or functional groups can enhance cytotoxicity against various cancer cell lines. The presence of the chloro group has been associated with increased potency in certain derivatives .
Antimicrobial Properties
Some studies have explored the antimicrobial properties of pyrrolo derivatives. While specific data on this compound is limited, related compounds have shown activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 1: Antitumor Efficacy
In a preclinical evaluation, a series of pyrrolo derivatives were tested against A549 cells. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 µM to 20 µM, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another study assessed the antibacterial activity of pyrrolo derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating promising antimicrobial properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol, and how can reaction conditions be optimized?
- Methodology : Multi-step halogenation protocols are commonly employed. For example, iodine and chlorine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling. Key parameters include:
- Temperature control (e.g., reflux in xylene for 25–30 hours) .
- Use of oxidizing agents like chloranil to stabilize intermediates .
- Purification via recrystallization (e.g., methanol) to achieve >95% purity .
- Optimization : Reaction monitoring (TLC/HPLC) and adjusting stoichiometry of halogenating agents (e.g., NIS for iodination) improve yields.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Look for aromatic protons in the pyrrolopyridine core (δ 6.5–8.5 ppm) and absence of impurities.
- ¹³C NMR : Identify carbons adjacent to halogens (e.g., C-I at ~90–100 ppm, C-Cl at ~110–120 ppm) .
Q. What substitution reactions are feasible given the chlorine and iodine substituents?
- Nucleophilic Aromatic Substitution (NAS) :
- Iodine is more reactive than chlorine due to weaker C-I bonds.
- Conditions: Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .
- Electrophilic Substitution :
- Chlorine deactivates the ring, directing reactions to meta/para positions.
- Table : Common Reagents and Outcomes
| Reagent | Reaction Type | Product | Reference |
|---|---|---|---|
| KOtBu + R-X | Alkylation | Alkyl-pyrrolopyridine | |
| CuI/Pd(PPh₃)₄ | Cross-coupling | Aryl/heteroaryl derivatives |
Advanced Research Questions
Q. How does the regioselectivity of halogenation impact the synthesis of isomers (e.g., 5-chloro-4-iodo vs. 4-chloro-5-iodo derivatives)?
- Regioselectivity Drivers :
- Electronic effects (e.g., electron-withdrawing groups direct halogens to specific positions).
- Steric hindrance from fused rings or substituents .
- Case Study : 5-Chloro-4-iodo isomers exhibit higher reactivity in cross-coupling than 4-chloro-5-iodo analogs due to iodine’s positioning .
Q. What computational approaches (DFT, molecular docking) predict the compound’s reactivity or biological activity?
- DFT Calculations :
- Analyze HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attacks.
- Compare charge distribution with analogs (e.g., nitro- or morpholine-substituted derivatives) .
- Docking Studies :
- Use pyrrolopyridine scaffolds as kinase inhibitors (e.g., JAK2/STAT3 pathways) .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyrrolopyridines?
- Strategies :
- Validate assays (e.g., dose-response curves, positive/negative controls).
- Compare isomer-specific activity (e.g., 5-chloro-6-iodo vs. 5-chloro-3-iodo derivatives) .
- Use orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What experimental conditions affect the compound’s stability (e.g., pH, light, temperature)?
- Stability Profile :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
